Phenoxybenzamine impurity B hydrochloride

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8) is the hydrochloride salt of N-(2-chloroethyl)-1-phenoxypropan-2-amine. This compound is a structurally distinct N-debenzylated analog of the alpha-adrenergic antagonist phenoxybenzamine (CAS 63-92-3), arising as a process-related impurity during the synthesis of phenoxybenzamine hydrochloride drug substance.

Molecular Formula C11H17Cl2NO
Molecular Weight 250.16 g/mol
CAS No. 1824663-70-8
Cat. No. B3247959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxybenzamine impurity B hydrochloride
CAS1824663-70-8
Molecular FormulaC11H17Cl2NO
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NCCCl.Cl
InChIInChI=1S/C11H16ClNO.ClH/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H
InChIKeyWEWXBELEOXIBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxybenzamine Impurity B Hydrochloride (CAS 1824663-70-8): Chemical Identity and Procurement Baseline


Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8) is the hydrochloride salt of N-(2-chloroethyl)-1-phenoxypropan-2-amine [1]. This compound is a structurally distinct N-debenzylated analog of the alpha-adrenergic antagonist phenoxybenzamine (CAS 63-92-3), arising as a process-related impurity during the synthesis of phenoxybenzamine hydrochloride drug substance [2]. With a molecular formula of C₁₁H₁₇Cl₂NO and a molecular weight of 250.16 g/mol, it differs fundamentally from the parent drug (C₁₈H₂₃Cl₂NO, MW 340.29 g/mol) by the absence of the N-benzyl substituent . It is designated interchangeably by vendors as Phenoxybenzamine EP Impurity C or Phenoxybenzamine Impurity B [3], and is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial phenoxybenzamine production [2].

Why Phenoxybenzamine Impurity B Hydrochloride Cannot Be Substituted by In-Class Analogs or Other Phenoxybenzamine Impurities


Generic substitution among phenoxybenzamine-related impurities is not scientifically valid due to three irreconcilable factors. First, Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8) is chemically distinct from the EP/EDQM-designated 'Phenoxybenzamine Impurity B CRS' (Y0002283), which is actually phenoxybenzamine hydroxide (PBA-OH, C₁₈H₂₃NO₂, MW 285.2 g/mol as free acid) [1] — a different molecular entity with different chromatographic retention behavior and a stoichiometric conversion factor of 0.9 required for quantification in the hydrochloride monograph [1]. Second, the N-debenzylated structure of impurity B means it lacks the benzyl group that is essential for the irreversible alpha-adrenoceptor alkylation mechanism of the parent drug [2]; this structural deletion predicts altered pharmacological activity compared to phenoxybenzamine and its N-benzylated analogs. Third, the hydrochloride salt form (MW 250.16) versus the free base (MW 213.70) [3] yields different solubility, stability, and weighing characteristics that directly impact analytical accuracy when preparing reference standard solutions. These factors collectively mean that substituting this compound with phenoxybenzamine hydrochloride, PBA-OH, PBA-CN, or any other in-class impurity will produce non-equivalent analytical results and potentially invalidate pharmacopoeial method compliance.

Quantitative Differentiation Evidence for Phenoxybenzamine Impurity B Hydrochloride (CAS 1824663-70-8) Against Closest Comparators


Molecular Weight Differentiation: Impurity B HCl vs. Parent Drug Phenoxybenzamine HCl

Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8) exhibits a molecular weight of 250.16 g/mol (C₁₁H₁₇Cl₂NO), which is 90.13 g/mol lower than the parent drug phenoxybenzamine hydrochloride (CAS 63-92-3, C₁₈H₂₃Cl₂NO, MW 340.29 g/mol) [1]. This 26.5% reduction in molecular mass reflects the absence of the N-benzyl group (C₇H₇, nominal mass 91) in impurity B [1]. The mass difference is directly exploitable in LC-MS/MS method development: in positive ion mode, the protonated molecular ion [M+H]⁺ of impurity B appears at m/z 214.1 (free base) or is detected as the chloroethylamine fragment, whereas the parent drug yields [M+H]⁺ at m/z 304.2 [2]. This mass separation eliminates isobaric interference and enables selective multiple reaction monitoring (MRM) transitions for impurity B quantification without chromatographic baseline resolution from the API peak [2].

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Salt Form Identity and Quantification Accuracy: HCl Salt vs. Free Base of the Same Chromophore

Phenoxybenzamine impurity B exists in two purchasable forms: the free base (CAS 854881-53-1, C₁₁H₁₆ClNO, MW 213.70 g/mol) and the hydrochloride salt (CAS 1824663-70-8, C₁₁H₁₇Cl₂NO, MW 250.16 g/mol) . The mass difference of 36.46 g/mol corresponds to one equivalent of HCl, representing a 17.1% increase over the free base mass . For quantitative HPLC-UV analysis, this distinction is critical: if a laboratory weighs the hydrochloride salt but calculates concentration assuming the free base molecular weight, the resulting standard solution will be systematically over-concentrated by 17.1% . Conversely, the EDQM Phenoxybenzamine impurity B CRS (Y0002283) — a chemically distinct entity (PBA-OH) — requires a stoichiometric conversion factor of 0.9 when quantifying the impurity in phenoxybenzamine hydrochloride monograph testing [1]. No analogous conversion factor is published for N-(2-chloroethyl)-1-phenoxypropan-2-amine HCl, meaning laboratories must independently verify salt stoichiometry through elemental analysis or potentiometric chloride titration .

Reference standard procurement Pharmacopoeial method compliance Stoichiometric correction

N-Dealkylated Structure: Absence of the Pharmacophoric N-Benzyl Group vs. Parent Drug

Phenoxybenzamine impurity B lacks the N-benzyl substituent that is essential for the irreversible α-adrenoceptor antagonism of the parent drug [1]. The parent compound phenoxybenzamine (N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine) exerts its pharmacological activity through intracellular cyclization to a reactive aziridinium ion, which then covalently alkylates α₁- and α₂-adrenoceptors [2]. The N-benzyl group contributes to both the kinetics of aziridinium ion formation and the receptor binding affinity [2]. In SAR studies of phenoxybenzamine-related β-chloroethylamines, compounds lacking appropriate N-substitution showed markedly different α₁-adrenoceptor selectivity profiles, with pIC₅₀ values ranging from below 5.0 to 7.27 depending on N-substituent identity . While the specific pharmacological activity of isolated impurity B has not been reported in peer-reviewed literature, its N-debenzylated structure predicts that it cannot form the same receptor-alkylating aziridinium species and will exhibit different — likely reduced — α-adrenoceptor binding affinity compared to phenoxybenzamine [2]. This has direct implications for genotoxic impurity risk assessment under ICH M7, as the structure falls into a different in silico alert category than the N-benzylated parent [1].

Structure-activity relationship Alpha-adrenoceptor pharmacology Irreversible antagonist mechanism

EDQM Nomenclature Discrepancy: Impurity B CRS (Y0002283) Is a Different Chemical Entity

A critical procurement risk exists because the EDQM/EP 'Phenoxybenzamine impurity B CRS' (catalogue code Y0002283) is chemically phenoxybenzamine hydroxide (PBA-OH, C₁₈H₂₃NO₂, MW 285.2 g/mol as free acid), not N-(2-chloroethyl)-1-phenoxypropan-2-amine HCl [1]. The EDQM leaflet explicitly states the 'as is' content is 94.1% C₁₈H₂₃NO₂ and that the standard is supplied as the free acid [1]. In contrast, CAS 1824663-70-8 (C₁₁H₁₇Cl₂NO, MW 250.16) is a different chemical entity with a different molecular formula, different molecular weight, and different chromatographic retention . Some vendors address this by designating CAS 1824663-70-8 as 'Phenoxybenzamine EP Impurity C' to distinguish it from the EDQM impurity B [2], but naming conventions are not harmonized across suppliers . This dual-nomenclature problem means that a procurement specification for 'Phenoxybenzamine impurity B' is ambiguous: it could refer to the EP CRS (PBA-OH, Y0002283, free acid) or the N-debenzylated chloroethylamine HCl salt (CAS 1824663-70-8). The EDQM leaflet further specifies a stoichiometric conversion factor of 0.9 that applies only to PBA-OH quantification in the phenoxybenzamine hydrochloride monograph and is not applicable to CAS 1824663-70-8 [1].

Pharmacopoeial reference standard Procurement risk management EDQM EP monograph 2983

HPLC Relative Retention Time Differentiation from the API and Major Degradants

The USP/BP monographs for phenoxybenzamine hydrochloride define system suitability based on the resolution of two degradants from the API peak: 'tertiary amine PBA' (PBA-OH, RRT ≈ 0.3) and an 'unknown related substance' (PBA-CN, eluting adjacent to PBA) [1]. Phenoxybenzamine impurity B hydrochloride (CAS 1824663-70-8), as the N-debenzylated chloroethylamine, is a process impurity rather than a degradation product and is chromatographically distinct from both PBA-OH and PBA-CN [1]. The Xu et al. (2020) stability-indicating method validated for USP monograph modernization resolved PBA-OH (RRT ≈ 0.3) and PBA-CN, but did not include this specific impurity in their forced degradation study [1]. The distinct retention characteristics of the N-debenzylated impurity B mean that it serves as a process-specific marker: its presence indicates incomplete benzylation during synthesis, whereas the presence of PBA-OH indicates hydrolytic degradation of the API [1]. This mechanistic distinction between process impurity and degradant is critical for root-cause investigation during out-of-specification (OOS) results in batch release testing [2]. The USP monograph allows acceptance criteria for any unspecified individual impurity (degradant), but process impurities may require separate specification limits under ICH Q3A [2].

Stability-indicating method USP monograph modernization System suitability criterion

Validated Application Scenarios for Phenoxybenzamine Impurity B Hydrochloride (CAS 1824663-70-8) Based on Quantitative Evidence


Reference Standard for HPLC-UV Quantification of N-Debenzylated Process Impurity in Phenoxybenzamine Drug Substance

As demonstrated by the 90-Da mass differentiation from the parent drug [1], CAS 1824663-70-8 serves as the certified reference standard for quantifying the N-debenzylated impurity in phenoxybenzamine hydrochloride API. With a purity specification of NLT 95% by HPLC and structural confirmation by ¹H-NMR and IR , this standard enables accurate determination of process-related impurity levels against the ICH Q3A qualification threshold. Laboratories must verify the salt form (HCl, MW 250.16) before preparing standard solutions to avoid the 17.1% concentration error that would result from using the free base molecular weight .

Selective LC-MS/MS Method Development Using the 90-Da Mass Deficit for Interference-Free Quantification

The unique mass of impurity B ([M+H]⁺ ≈ 214.1 for the free base) compared to phenoxybenzamine ([M+H]⁺ ≈ 304.2) enables development of an MRM-based LC-MS/MS method that quantifies impurity B without requiring chromatographic baseline resolution from the API peak [1]. This is particularly valuable for analyzing aged stability samples where degradation products (PBA-OH, RRT ≈ 0.3; PBA-CN, adjacent to API) may co-elute, as the mass-selective detection can distinguish the process impurity from degradants based on their different molecular ions [2].

Genotoxic Impurity Risk Assessment Under ICH M7 Using the N-Debenzylated Structure

The absence of the N-benzyl group in CAS 1824663-70-8, in contrast to the parent drug and other N-benzylated impurities, places this compound in a distinct structural class for in silico mutagenicity assessment (e.g., Derek Nexus, Sarah Nexus) [3]. The N-(2-chloroethyl) alkylating motif may trigger a Class 3 structural alert under ICH M7, requiring either a bacterial mutagenicity (Ames) test or a PDE limit derived from the TTC of 1.5 μg/day [3]. Using the correct CAS number and molecular weight is essential for accurate dose calculation in the PDE derivation .

Procurement Specification Quality Gate to Prevent EDQM Nomenclature Cross-Contamination

Given the documented ambiguity where EDQM Y0002283 ('Phenoxybenzamine impurity B CRS') is chemically PBA-OH (C₁₈H₂₃NO₂, MW 285.2) rather than the N-debenzylated chloroethylamine (C₁₁H₁₇Cl₂NO, MW 250.16) [4], procurement specifications for CAS 1824663-70-8 must include orthogonal identifiers: CAS number (1824663-70-8), IUPAC name (N-(2-chloroethyl)-1-phenoxypropan-2-amine hydrochloride), molecular formula (C₁₁H₁₇Cl₂NO), and molecular weight (250.16 g/mol) . Acceptance criteria should include a statement explicitly excluding EDQM catalogue code Y0002283 unless co-identity is verified by independent NMR and LC-MS [4].

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